molecular formula C20H25N5O4S3 B2799651 1-methanesulfonyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1351611-16-9

1-methanesulfonyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2799651
CAS No.: 1351611-16-9
M. Wt: 495.63
InChI Key: UITGSHWFOPFGDA-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5O4S3 and its molecular weight is 495.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis of novel hybrid molecules combining 1,3,5-triazine and hydroquinoline moieties showed a method for creating compounds with potential biological activity. The synthesis involves interactions with carbon disulfide to form derivatives, promising for studying their effects on blood coagulation factors, indicating a methodological approach to designing compounds with specific biological targets (ChemChemTech, 2023).

Antimicrobial Activities

  • The development of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives was explored for their potential antibacterial and antifungal properties. This study illustrates the broader interest in thiadiazole derivatives for their diverse biological activities, including antimicrobial effects, which might be relevant to the compound of interest (Ameen & Qasir, 2017).

Biological Evaluation and Potential Applications

  • Research on benzodifuranyl derivatives, including those with 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showed significant anti-inflammatory and analgesic activities. These findings highlight the potential of structurally related compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticonvulsant and Antipsychotic Potential

  • A study synthesizing heterocyclic carboxamides as potential antipsychotic agents evaluated their efficacy against dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. This research underscores the potential psychiatric applications of compounds with similar structural motifs (Norman et al., 1996).

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S3/c1-32(28,29)24-11-8-15(9-12-24)18(27)21-19-22-23-20(31-19)30-13-17(26)25-10-4-6-14-5-2-3-7-16(14)25/h2-3,5,7,15H,4,6,8-13H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITGSHWFOPFGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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